

Foreword: The Architectural Elegance of Isoxazolones

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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)isoxazol-5(4H)-one

Cat. No.: B1297487

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In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold stands out as a privileged heterocycle. Its derivatives are integral to a wide array of pharmacologically active agents, including COX-2 inhibitors and β -lactamase-resistant antibiotics.^[1] The isoxazol-5(4H)-one tautomer, in particular, serves as a versatile synthetic intermediate and a core structural motif in its own right, exhibiting a broad spectrum of biological activities such as antibacterial, anticancer, and anti-inflammatory properties.^{[2][3]}

This guide provides a comprehensive, mechanistically-grounded exploration of the synthesis of a specific, high-value derivative: **3-(4-methoxyphenyl)isoxazol-5(4H)-one**. Moving beyond a mere recitation of procedural steps, we will dissect the underlying chemical principles, rationalize experimental choices, and present a robust, validated protocol suitable for implementation in a research or process development setting. Our focus is on the most efficient and widely adopted synthetic strategy—the three-component cyclocondensation reaction—celebrated for its elegance, atom economy, and operational simplicity.^{[4][5]}

The Core Synthetic Strategy: A Convergent Three-Component Approach

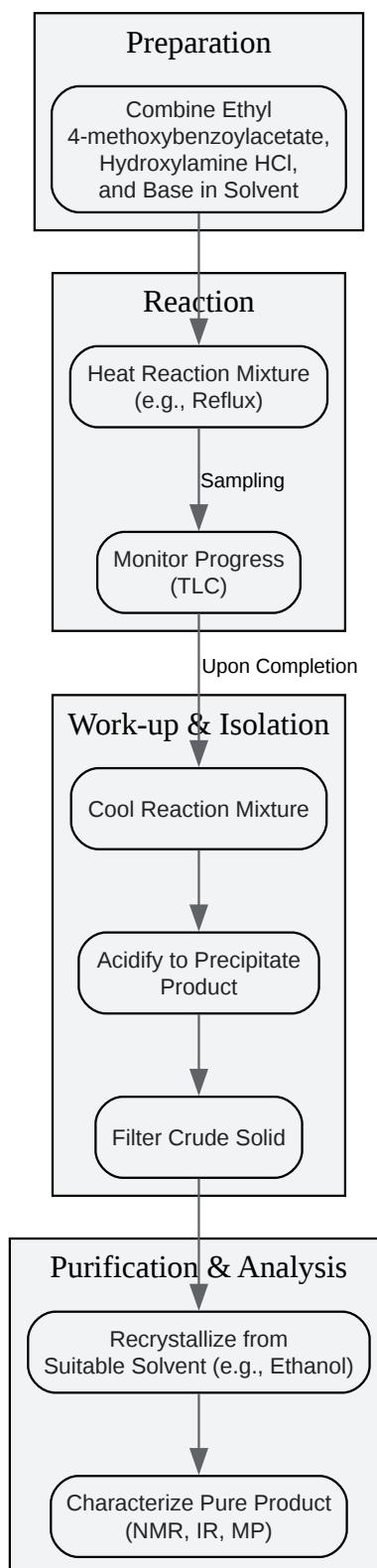
The most reliable and scalable synthesis of the target molecule relies on a one-pot, three-component reaction. This domino process brings together a β -ketoester, an aldehyde, and hydroxylamine hydrochloride, often under mild, catalytically-promoted conditions.^{[5][6]} In this specific case, the synthesis is designed as follows:

- The Carbon Framework: Ethyl 4-methoxybenzoylacetate serves as the primary building block. Its benzoyl group directly installs the required 3-(4-methoxyphenyl) substituent, while the ester and adjacent methylene group provide the C4 and C5 atoms of the isoxazolone ring.
- The Heteroatoms: Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) is the source of the nitrogen and oxygen atoms that form the characteristic N-O bond of the isoxazole ring.
- The C4-Substituent (or lack thereof): The structure **3-(4-methoxyphenyl)isoxazol-5(4H)-one** implies an unsubstituted C4 position (a methylene group, $-\text{CH}_2-$). This is achieved by directly cyclizing the β -ketoester with hydroxylamine. Should a C4-substituent be desired, the reaction would include an aldehyde in a Knoevenagel condensation step. For the synthesis of the title compound, the core reaction is a direct cyclization.

The overall transformation is a condensation-cyclization cascade that efficiently constructs the heterocyclic core in a single operation.

Logical Workflow for Synthesis

The following diagram outlines the high-level workflow from starting materials to the final, purified product.

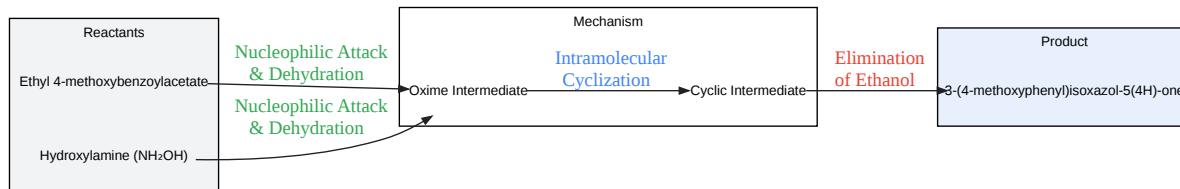
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Caption: High-level experimental workflow for the synthesis.

Mechanistic Dissection: The Path to Cyclization

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the isoxazol-5(4H)-one ring from a β -ketoester and hydroxylamine proceeds through a well-established pathway involving nucleophilic attack and intramolecular cyclization.

- **Oxime Formation:** The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine onto the ketone carbonyl of ethyl 4-methoxybenzoylacetate. This is the more electrophilic carbonyl center compared to the ester. Subsequent proton transfer and dehydration yield a stable oxime intermediate.
- **Intramolecular Cyclization:** Under the influence of a base (like sodium acetate or an amine), the hydroxyl group of the oxime is deprotonated, or the ester carbonyl is activated. The oxime's oxygen atom then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon.
- **Ring Closure and Elimination:** This attack forms a transient five-membered cyclic intermediate. The ring collapses with the elimination of ethanol, yielding the final **3-(4-methoxyphenyl)isoxazol-5(4H)-one** product. The C4 methylene protons are acidic and can be removed in subsequent reactions, explaining why this position is often substituted via Knoevenagel condensation with aldehydes.^{[3][7]}



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Caption: Simplified reaction mechanism for isoxazolone formation.

Validated Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for isoxazolone synthesis.^{[8][9]} It is designed to be robust and reproducible.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Ethyl 4-methoxybenzoyl acetate	222.24	2.22 g	10.0	Starting β-ketoester
Hydroxylamine hydrochloride	69.49	0.77 g	11.0	N-O source
Sodium Acetate (anhydrous)	82.03	0.90 g	11.0	Base
Ethanol (95%)	-	30 mL	-	Solvent
Hydrochloric Acid (2M)	-	~5 mL	-	For acidification
Deionized Water	-	100 mL	-	For work-up

Step-by-Step Procedure

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methoxybenzoylacetate (2.22 g, 10.0 mmol), hydroxylamine hydrochloride (0.77 g, 11.0 mmol), sodium acetate (0.90 g, 11.0 mmol), and ethanol (30 mL).
- Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
 - Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for oxime formation and subsequent cyclization. Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt and to facilitate the cyclization step.

- Progress Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting β -ketoester spot indicates completion.
- Isolation of Crude Product: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
- Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water. Acidify the aqueous solution by slowly adding 2M hydrochloric acid dropwise while stirring until the pH reaches \sim 2-3. A solid precipitate should form.
 - Causality Note: The isoxazolone product is soluble in basic and neutral aqueous media but precipitates upon acidification. This step is crucial for isolating the product from water-soluble byproducts and unreacted reagents.
- Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL).
- Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Data Analysis and Characterization

The identity and purity of the synthesized **3-(4-methoxyphenyl)isoxazol-5(4H)-one** must be confirmed through rigorous analytical techniques.

Expected Yield and Physical Properties

Parameter	Expected Value	Source
Theoretical Yield	1.91 g	-
Typical Experimental Yield	75-85%	[4] [10]
Appearance	White to pale yellow solid	[11]
Molecular Formula	C ₁₀ H ₉ NO ₃	[12]
Molecular Weight	191.19 g/mol	[12]
Melting Point	~140-145 °C	[6] [11]

Spectroscopic Data

The following data provides a spectral fingerprint for the successful synthesis of the target compound.

Technique	Expected Observations
¹ H NMR	δ (ppm): ~3.85 (s, 3H, -OCH ₃), ~3.90 (s, 2H, -CH ₂ - at C4), ~7.00 (d, 2H, Ar-H ortho to OCH ₃), ~7.80 (d, 2H, Ar-H meta to OCH ₃). [12]
¹³ C NMR	δ (ppm): ~35 (C4), ~55 (-OCH ₃), ~114 (Ar-C), ~128 (Ar-C), ~158 (C3), ~162 (Ar-C-O), ~172 (C5, C=O). [12]
IR (KBr)	ν (cm ⁻¹): ~1730-1750 (C=O stretch, lactam), ~1610 (C=N stretch), ~1250 (C-O stretch, ether). [6] [11]

Note: Exact chemical shifts (δ) may vary slightly depending on the NMR solvent used.

Concluding Remarks

This guide has detailed a robust and mechanistically sound method for the synthesis of **3-(4-methoxyphenyl)isoxazol-5(4H)-one**. The one-pot, three-component cyclocondensation of ethyl 4-methoxybenzoylacetate and hydroxylamine hydrochloride represents a highly efficient

and reliable route to this valuable heterocyclic scaffold. The provided protocol is self-validating, with clear checkpoints for reaction monitoring and comprehensive analytical data for product confirmation. By understanding the causality behind each step—from the choice of reactants to the specific conditions of work-up and purification—researchers and drug development professionals can confidently implement and adapt this methodology for their synthetic objectives.

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